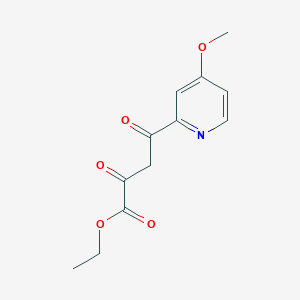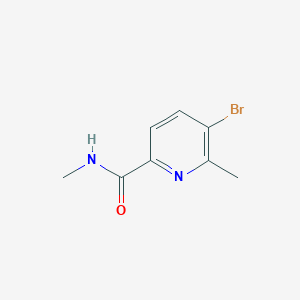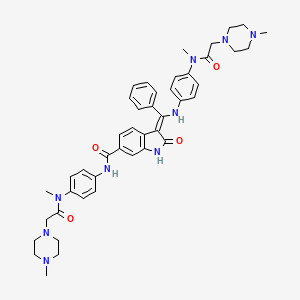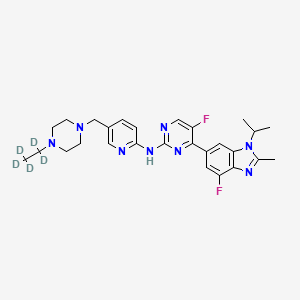
Abemaciclib-D5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abemaciclib-D5 is a deuterated form of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Abemaciclib, as the deuterium atoms can provide more detailed insights into the drug’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Abemaciclib-D5 involves the incorporation of deuterium atoms into the molecular structure of Abemaciclib. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated hydrogen gas (D2) in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process typically involves multiple steps, including the synthesis of intermediate compounds, purification, and final deuteration. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Abemaciclib-D5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
Abemaciclib-D5 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Abemaciclib.
Biology: To investigate the biological effects and interactions of Abemaciclib at the cellular and molecular levels.
Medicine: To develop and optimize therapeutic strategies for cancer treatment.
Industry: To improve the production processes and quality control of Abemaciclib .
Mécanisme D'action
Abemaciclib-D5 exerts its effects by inhibiting CDK4 and CDK6, which are essential for the transition from the G1 phase to the S phase of the cell cycle. By blocking these kinases, this compound induces cell cycle arrest, leading to the inhibition of cell proliferation. This mechanism is particularly effective in cancer cells, which often have dysregulated cell cycle control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palbociclib: Another CDK4/6 inhibitor used in cancer treatment.
Ribociclib: Similar to Palbociclib, used for the same therapeutic purposes
Uniqueness
Compared to Palbociclib and Ribociclib, Abemaciclib-D5 has shown a more favorable pharmacokinetic profile, with fewer drug-drug interactions and better efficacy in certain cancer types .
Propriétés
Formule moléculaire |
C27H32F2N8 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)/i1D3,5D2 |
Clé InChI |
UZWDCWONPYILKI-RPIBLTHZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
SMILES canonique |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


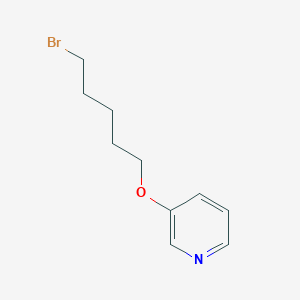
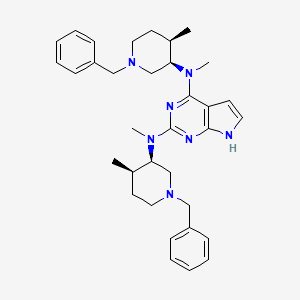
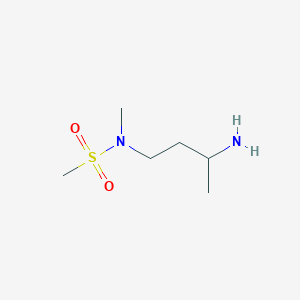
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)


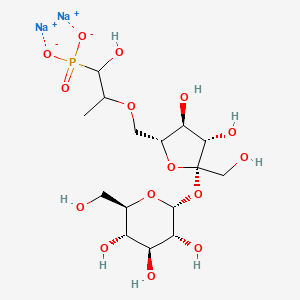

![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)

